molecular formula C14H19N5O5 B14430237 Pyroglutamyl-histidyl-alanine CAS No. 82780-19-6

Pyroglutamyl-histidyl-alanine

Cat. No.: B14430237
CAS No.: 82780-19-6
M. Wt: 337.33 g/mol
InChI Key: NGNCHLZYBLGYLJ-JEZHCXPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyroglutamyl-histidyl-alanine (CAS 82780-19-6) is a synthetic tripeptide with the molecular formula C14H19N5O5 and a molecular weight of 337.33 g/mol . It belongs to the class of pyroglutamyl-peptides, which are of significant interest in biochemical research due to their diverse biological activities. Research on related pyroglutamyl-peptides, such as Pyroglutamyl-His-Gly-OH and its analogs, has demonstrated effects on physiological processes including the inhibition of food consumption and gastric acid secretion in animal models, indicating the potential of this peptide family in metabolic and gastrointestinal studies . Furthermore, the endogenous tripeptide Pyroglutamyl-histidyl-glycine has been identified as a tissue-specific antimitotic and negative feedback regulator of colon epithelial cell proliferation, functioning through mechanisms that may involve the regulation of cyclic AMP (cAMP) levels . This compound is supplied for research purposes such as investigating the structure-activity relationships of bioactive peptides, exploring enzyme-substrate interactions, and developing analytical methods. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82780-19-6

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1

InChI Key

NGNCHLZYBLGYLJ-JEZHCXPESA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways

Enzymatic Cyclization Mechanisms Leading to Pyroglutamyl Residue Formation

The enzymatic conversion of N-terminal glutamine or glutamate (B1630785) to a pyroglutamyl residue is a highly efficient process critical for the biological activity and stability of many peptides. pnas.org Two key enzymes have been identified to catalyze this reaction: Glutaminyl Cyclase (QC) and Gamma-Glutamylcyclotransferase.

Glutaminyl cyclase (QC) is a zinc-dependent enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine residues into a pyroglutamyl residue. edpsciences.orgedpsciences.org This post-translational modification is essential for the maturation and secretion of various hormones and neuropeptides. edpsciences.orgedpsciences.org The reaction catalyzed by QC is significantly faster than the spontaneous, non-enzymatic cyclization. pnas.org

The catalytic mechanism of human QC involves a zinc ion at the bottom of a hydrophobic binding pocket. dergipark.org.tr While the precise mechanism is still under investigation, it is proposed that the enzyme facilitates the nucleophilic attack of the N-terminal α-amino group on the γ-carbonyl carbon of the glutamine side chain, leading to the formation of a tetrahedral intermediate and the subsequent release of ammonia (B1221849). pnas.org QC can also catalyze the cyclization of N-terminal glutamate, albeit at a much slower rate. edpsciences.org

There are two main isoforms of QC in humans: a secreted form (sQC) and a Golgi-resident form (gQC or isoQC). dergipark.org.trresearchgate.net sQC is secreted into the extracellular space, while gQC is localized within the Golgi apparatus. dergipark.org.tr Although both isoforms catalyze the same reaction, they exhibit differences in their tissue distribution and substrate specificities. researchgate.net

Gamma-Glutamylcyclotransferase (GGCT) is an enzyme involved in the γ-glutamyl cycle, which plays a role in glutathione (B108866) metabolism and amino acid transport. mdpi.comwikipedia.org GGCT catalyzes the conversion of γ-glutamyl peptides into 5-oxoproline (pyroglutamic acid) and a free amino acid. mdpi.com While its primary described role is in the degradation of γ-glutamyl dipeptides, its ability to generate 5-oxoproline suggests a potential, though less direct, contribution to the pool of pyroglutamyl-containing molecules in the body. mdpi.comresearchgate.net The direct action of GGCT on a precursor peptide like Gln-His-Ala to form Pyroglutamyl-histidyl-alanine has not been explicitly documented, and its primary substrates are typically γ-glutamyl-amino acids. wikipedia.org

Non-Enzymatic Factors Influencing Pyroglutamyl Peptide Genesis

The formation of a pyroglutamyl residue can also occur spontaneously, without enzymatic catalysis, particularly from an N-terminal glutamine residue. nih.govresearchgate.net This non-enzymatic cyclization is an intramolecular reaction where the N-terminal α-amino group acts as a nucleophile, attacking the γ-carbonyl carbon of the glutamine side chain, resulting in the formation of the pGlu lactam ring and the release of an ammonia molecule. nih.gov

This spontaneous conversion is significantly slower than the enzyme-catalyzed reaction. pnas.org The rate of this non-enzymatic reaction is influenced by several factors, including pH, temperature, and the presence of certain buffers. nih.govresearchgate.net For instance, the reaction is known to proceed more rapidly in phosphate (B84403) buffers. nih.gov The flexibility of the peptide backbone at the N-terminus is also believed to be a contributing factor, allowing the N-terminal amine and the glutamine side chain to come into close proximity for the reaction to occur. nih.gov While this pathway is generally less efficient than enzymatic conversion, it may contribute to the formation of this compound over time, particularly in environments where the precursor peptide is present at high concentrations or for extended periods.

Hypothetical Endogenous Production and Tissue-Specific Distribution

Direct evidence for the endogenous production and specific tissue distribution of this compound is not currently available. However, a hypothetical pathway can be proposed based on the known distribution of the enzymes involved in pGlu formation and the constituent amino acids.

The precursor peptide, Gln-His-Ala, would first need to be synthesized. The individual amino acids, glutamine, histidine, and alanine (B10760859), are readily available throughout the body. The formation of the peptide bonds would occur through standard ribosomal protein synthesis as part of a larger precursor protein, which would then be proteolytically cleaved to expose the N-terminal glutamine.

The subsequent cyclization to form the pyroglutamyl residue would likely be catalyzed by Glutaminyl Cyclase (QC). QC is highly expressed in the brain, including the hippocampus and cortex, as well as in some peripheral tissues. edpsciences.orgedpsciences.orgdergipark.org.tr Its isoform, isoQC, is more ubiquitously expressed. dergipark.org.trresearchgate.net Therefore, it is plausible that the biosynthesis of this compound could occur in neuronal tissues or other tissues with significant QC activity.

The distribution of Gamma-Glutamylcyclotransferase (GGCT) is widespread, with notable expression in various cancer tissues. mdpi.comnih.gov However, as its primary role is in the γ-glutamyl cycle, its direct involvement in the synthesis of this specific tripeptide is less certain. Gamma-Glutamyl Transpeptidase (GGT), an enzyme that can generate γ-glutamyl peptides, shows high activity in the kidney and small intestine, suggesting that these tissues are active sites of γ-glutamyl peptide metabolism. nih.gov

Below is a table summarizing the key enzymes and their characteristics relevant to the potential biosynthesis of this compound.

EnzymeFunctionCofactorPrimary LocationPotential Role in this compound formation
Glutaminyl Cyclase (QC) Catalyzes the cyclization of N-terminal glutamine (and to a lesser extent, glutamate) to form a pyroglutamyl residue. edpsciences.orgedpsciences.orgZinc edpsciences.orgBrain (high), various peripheral tissues edpsciences.orgedpsciences.orgDirect and efficient catalysis of the final step in biosynthesis from a Gln-His-Ala precursor.
Gamma-Glutamylcyclotransferase (GGCT) Catalyzes the formation of 5-oxoproline from γ-glutamyl peptides. mdpi.comNoneWidespread mdpi.comnih.govIndirect role by contributing to the overall pool of pyroglutamic acid, but unlikely to act directly on the tripeptide precursor.

Metabolic Pathways and Enzymatic Degradation Profiles

Interactions with Pyroglutamyl Peptidases

The enzymatic degradation of Pyroglutamyl-histidyl-alanine is primarily mediated by two distinct enzymes: Pyroglutamyl Peptidase I and Pyroglutamyl Peptidase II. These peptidases exhibit different substrate specificities and cellular locations, leading to distinct metabolic pathways for the tripeptide.

Substrate Recognition and Hydrolysis by Pyroglutamyl Peptidase I (PAPI/pGluPI)

Pyroglutamyl Peptidase I (PAPI), also known as pyrrolidone-carboxylate peptidase, is a cytosolic cysteine peptidase. nih.govebi.ac.uk It is widely distributed in various tissues and is known for its broad substrate specificity, enabling it to cleave the N-terminal pyroglutamyl (pGlu) residue from a wide range of peptides and proteins. ebi.ac.uknih.gov This action is crucial for the catabolism of peptides that are resistant to standard aminopeptidases due to the blocked N-terminus. ebi.ac.uk PAPI plays a role in the inactivation of several biologically active peptides, including Thyrotropin-Releasing Hormone (TRH), Luteinizing Hormone-Releasing Hormone (LHRH), and gastrin. ebi.ac.uk

The hydrolysis of the pGlu-His bond in this compound by PAPI follows Michaelis-Menten kinetics. The efficiency of this cleavage is influenced by the nature of the amino acid in the second position (P1'), which in this case is histidine. While specific kinetic constants for this compound are not extensively documented, data from related substrates demonstrate PAPI's catalytic activity. The enzyme hydrolyzes the bond between the N-terminal pyroglutamyl residue and the adjacent amino acid. dcu.ie

Kinetic parameters for the hydrolysis of various pGlu-X dipeptides by PAPI have been determined, illustrating the enzyme's substrate preferences. For instance, studies on recombinant human PAPI using the fluorogenic substrate pGlu-7-amino-4-methylcoumarin (pGlu-AMC) have established its kinetic profile.

Table 1: Kinetic Parameters of Pyroglutamyl Peptidase I for Various Substrates

SubstrateEnzyme SourceK_m (mM)V_max (mM h⁻¹)k_cat (s⁻¹)
pGlu-AMCRecombinant Human0.132-2.68 x 10⁻⁵
pGlu-AlaStreptococcus pyogenes0.342.80-
pGlu-TyrStreptococcus pyogenes0.471.63-

Data compiled from studies on recombinant human PAPI dcu.ie and Streptococcus pyogenes Pgp. researchgate.net K_m (Michaelis constant) indicates substrate affinity (lower value means higher affinity). V_max (maximum velocity) and k_cat (turnover number) indicate catalytic efficiency.

PAPI exhibits broad substrate specificity, but the rate of hydrolysis is dependent on the second amino acid residue. dcu.ie It readily cleaves pGlu from peptides where the second residue is an amino acid other than proline. dcu.ie Its ability to act on a variety of neuropeptides and hormones underscores its general role in peptide catabolism.

Comparative studies show that PAPI can hydrolyze TRH (pGlu-His-Pro-NH2), although its primary role is believed to be in the general intracellular turnover of pGlu-containing peptides rather than the specific inactivation of hormonal signals in the extracellular space. ebi.ac.uk The enzyme's activity on this compound is consistent with its known function, placing the peptide within the large group of potential PAPI substrates. The relative rate of hydrolysis compared to other endogenous peptides like LHRH or neurotensin would depend on the specific kinetic parameters, which are influenced by the histidine at position two and alanine (B10760859) at position three.

Modulation of Pyroglutamyl Peptidase II (PPII/TRH-degrading Ectoenzyme) Activity

Pyroglutamyl Peptidase II (PPII) is a membrane-bound zinc metalloenzyme with a much narrower substrate specificity compared to PAPI. nih.gov It is also known as TRH-degrading ectoenzyme because its activity is highly restricted to Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) and very close analogues. nih.govnih.gov This enzyme is responsible for the specific inactivation of TRH in the extracellular space, thereby regulating its endocrine and central nervous system functions. nih.govresearchgate.net

Structure-activity relationship studies are critical for understanding the stringent substrate requirements of PPII. The enzyme's active site has specific recognition pockets for each of the three residues of TRH. The substitution of the proline residue at the C-terminus (P1) of TRH has a profound impact on the peptide's interaction with PPII.

The replacement of proline with alanine in the third position of the tripeptide significantly diminishes its ability to serve as a substrate for PPII. This is because the rigid, cyclic structure of the proline residue is a key recognition element for the enzyme's S1 subsite. Alanine, with its small, non-cyclic side chain, does not fit optimally into this subsite, leading to a drastic reduction in binding affinity and subsequent hydrolysis. This principle has been observed in studies of TRH analogues, where modifications to the C-terminal prolineamide are poorly tolerated. Therefore, this compound is predicted to be a very poor substrate, if not completely resistant to hydrolysis, by PPII.

The metabolic fate of this compound at the hands of PPII is markedly different from that of TRH. PPII efficiently catalyzes the cleavage of the pGlu-His bond of TRH, which is the primary route of its inactivation in the extracellular environment of the brain and pituitary. researchgate.netresearchgate.net

In stark contrast, this compound, with alanine replacing proline at the C-terminus, is a poor substrate for PPII. The enzyme's high degree of specificity means that even minor structural deviations from TRH can lead to a complete loss of substrate activity. nih.gov Consequently, the metabolism of this compound is not significantly regulated by PPII. While TRH has a short half-life in the extracellular space due to rapid degradation by PPII, this compound would exhibit much greater stability against this specific enzyme. researchgate.net Its degradation would therefore be more reliant on less specific peptidases like PAPI in the intracellular environment.

Potential Involvement of Other Peptidases in Tripeptide Catabolism

The metabolic fate of this compound (pGlu-His-Ala) is presumed to involve a series of enzymatic steps, beginning with the hydrolysis of the N-terminal pyroglutamyl residue. Following this initial cleavage, the resulting dipeptide, histidyl-alanine (His-Ala), is subject to further degradation by various peptidases. While direct studies on the complete catabolism of pGlu-His-Ala are not extensively detailed in the available literature, the involvement of several classes of peptidases can be inferred from the known degradation pathways of similar peptides and the substrate specificities of these enzymes.

The initial and rate-limiting step in the breakdown of many N-terminally pyroglutamylated peptides is the removal of the pGlu moiety. This reaction is catalyzed by enzymes known as pyroglutamyl peptidases (PGPs) or pyroglutamyl aminopeptidases. nih.gov These enzymes are omega peptidases that hydrolytically cleave the pGlu residue from the peptide chain. nih.gov In mammalian tissues, at least three distinct forms of this enzyme have been identified:

Pyroglutamyl Peptidase I (PGP-I): This is typically a cytosolic cysteine peptidase characterized by a broad substrate specificity. nih.gov It is capable of acting on a variety of pGlu-containing peptides.

Pyroglutamyl Peptidase II (PGP-II): A membrane-anchored metalloenzyme, PGP-II exhibits a narrow substrate specificity, primarily targeting thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov

Thyroliberinase: This is a serum-based pyroglutamyl peptidase that shares biochemical characteristics with PGP-II, including a high molecular mass and a restricted specificity for TRH. nih.gov

Given the structural similarity of pGlu-His-Ala to the N-terminal portion of TRH, it is plausible that one or more of these pyroglutamyl peptidases could initiate its degradation. The broad specificity of PGP-I makes it a likely candidate for this initial cleavage in various tissues.

Once the pGlu residue is removed, the resulting dipeptide, His-Ala, would be a substrate for other peptidases. The subsequent cleavage of the peptide bond between histidine and alanine is likely carried out by dipeptidases. These enzymes are prevalent in various tissues and biological fluids and are responsible for the final hydrolysis of dipeptides into their constituent amino acids. The specific dipeptidase involved would depend on its substrate specificity and tissue location.

The degradation of TRH provides a useful model for the potential catabolism of pGlu-His-Ala. The breakdown of TRH by rat synaptic membranes, for example, primarily involves the removal of the pGlu residue by a membrane-bound pyroglutamyl aminopeptidase, followed by further processing of the resulting dipeptide. nih.gov

The table below summarizes the key enzymes potentially involved in the catabolism of this compound and their likely roles.

Enzyme ClassSpecific Enzyme (Example)SubstrateActionProbable Role in pGlu-His-Ala Catabolism
Pyroglutamyl Peptidase Pyroglutamyl Peptidase IpGlu-PeptideCleavage of N-terminal pGluInitial hydrolysis of pGlu-His-Ala to pGlu + His-Ala
Pyroglutamyl Peptidase Pyroglutamyl Peptidase IIThyrotropin-Releasing Hormone (TRH)Cleavage of N-terminal pGluPotential, but less likely due to narrow specificity
Dipeptidase Various cellular dipeptidasesDipeptidesHydrolysis of dipeptide bondCleavage of His-Ala into Histidine and Alanine

Following the complete hydrolysis of this compound into its constituent components—pyroglutamic acid, histidine, and alanine—these molecules would enter their respective metabolic pathways.

Cellular and Subcellular Transport Mechanisms

Carrier-Mediated Uptake Systems for Pyroglutamyl-Containing Peptides

The presence of a pyroglutamyl residue at the N-terminus, formed by the cyclization of a glutamine residue, significantly influences the peptide's interaction with transport proteins. While this modification can confer resistance to certain peptidases, it also alters the structural requirements for binding to carrier proteins. umich.edufrontiersin.org

Extensive research using renal brush border membrane vesicles has shed light on the transport of pyroglutamyl-containing dipeptides, which can serve as a model for understanding the potential transport of pyroglutamyl-histidyl-alanine. Studies on pyroglutamyl-histidine (pGlu-His) have revealed the existence of at least two distinct transport systems. nih.govphysiology.org

One is a high-affinity, low-capacity transport system that is specific for pyroglutamyl-containing dipeptides. nih.gov This system demonstrates saturable transport kinetics, indicating the involvement of a finite number of carrier proteins. nih.goviaea.org The transport of pGlu-His via this high-affinity system is competitively inhibited by the dipeptide pyroglutamyl-alanine, suggesting that they share a common transport pathway. nih.govvulcanchem.com

In addition to the high-affinity system, a low-affinity, high-capacity carrier has also been identified for pGlu-His transport. physiology.orgnih.gov This transporter is less specific and is also inhibited by other dipeptides such as glycyl-proline and glycyl-sarcosine, which are known substrates for the general dipeptide transport system. physiology.org

High-pressure liquid chromatographic analysis has confirmed that dipeptides like pGlu-His are transported intact across the renal brush border membrane. nih.gov

Interactive Data Table: Kinetic Parameters of Pyroglutamyl-Histidine Transport in Renal Brush Border Membrane Vesicles

Transport SystemTransport Constant (Kt)Maximal Velocity (Vmax)Source(s)
High-Affinity9.3 x 10-8 M6.1 x 10-12 mol/mg/min nih.govphysiology.org
Low-Affinity6.3 x 10-5 M2.2 x 10-10 mol/mg/min physiology.orgnih.gov

The active transport of small peptides across the brush border membrane is typically energized by a proton (H+) gradient rather than a sodium (Na+) gradient. physiology.orgnih.gov The high-affinity transport of pyroglutamyl-histidine is a prime example of an H+-stimulated, Na+-independent cotransport system. nih.gov This mechanism relies on the electrochemical potential gradient of protons, which is maintained by the Na+/H+ exchanger on the apical membrane. physiology.org

The translocation of tripeptides, particularly those with an N-terminal pyroglutamyl residue like this compound, is more complex. While peptide transporters like PEPT1 are known to handle a wide range of di- and tripeptides, there appears to be a size limitation for certain pyroglutamyl-containing peptides. nih.gov For instance, studies on the hydrolytically resistant tripeptide pyroglutamyl-histidyl-tryptophan and the tetrapeptide pyroglutamyl-histidyl-tryptophyl-serine found no evidence of carrier-mediated uptake in renal brush border membrane vesicles. iaea.org This suggests that despite being a tripeptide, the size or conformation of these molecules may prevent their interaction with the transporter. iaea.org

However, other pyroglutamyl-containing tripeptides, such as thyrotropin-releasing hormone (TRH, pyroglutamyl-histidyl-prolinamide), are known to be absorbed by an oligopeptide transporter in the small intestine. umich.educore.ac.uk This indicates that the compatibility with the transporter is not solely determined by the tripeptidic nature but also by the specific amino acid composition and any C-terminal modifications. Given the conflicting evidence, the exact mechanism for this compound translocation remains to be definitively elucidated.

Specificity and Selectivity of Peptide Transport Carriers

The carrier systems responsible for peptide uptake exhibit a broad but selective substrate specificity. The high-affinity transporter for pyroglutamyl-histidine showcases a remarkable degree of selectivity. nih.gov Its function is not impeded by various other dipeptides like glycyl-proline and glycyl-sarcosine, nor by γ-glutamyl-containing peptides. nih.gov

Crucially, the tripeptide pyroglutamyl-histidyl-prolinamide also does not inhibit the transport of pyroglutamyl-histidine, further highlighting the specificity of this carrier for certain dipeptides. nih.govphysiology.org The inhibition by pyroglutamyl-alanine, however, strongly points to a shared recognition motif centered around the pyroglutamyl residue in a dipeptide structure. nih.gov

The low-affinity carrier, in contrast, displays broader specificity, as evidenced by its inhibition by a wider range of dipeptides. physiology.org This suggests the presence of multiple peptide transport systems in the renal brush border with overlapping but distinct substrate preferences.

Interactive Data Table: Inhibition of High-Affinity Pyroglutamyl-Histidine Transport

CompoundInhibitory EffectSource(s)
Pyroglutamyl-alanineYes nih.gov
Glycyl-prolineNo nih.govphysiology.org
Glycyl-sarcosineNo nih.govphysiology.org
N-β-alanyl-L-histidineNo nih.gov
γ-glutamyl-histidineNo nih.gov
N(N-L-γ-glutamyl-L-cysteinyl)glycineNo nih.gov
Pyroglutamyl-histidyl-prolinamideNo nih.govphysiology.org

Proposed Mechanisms of Biological Action and Cellular Signaling

Receptor Interactions and Signal Transduction Pathways

The biological effects of TRH are mediated through the Thyrotropin-Releasing Hormone Receptor (TRH-R), a member of the G protein-coupled receptor (GPCR) superfamily. researchgate.net Given the structural conservation of the N-terminal pyroglutamyl and central histidyl residues, it is proposed that Pyroglutamyl-histidyl-alanine also targets the TRH-R. The substitution of the C-terminal prolineamide in TRH with alanine (B10760859) in this peptide would be the primary determinant of its specific pharmacological profile.

Exploration of G Protein-Coupled Receptor (GPCR) Binding Affinity and Efficacy

TRH binds to its receptors (TRH-R1 and TRH-R2 in rodents, with only TRH-R1 present in humans) located within the transmembrane bundle of the receptor. nih.gov This binding initiates a conformational change that triggers downstream signaling. The affinity and efficacy of TRH analogs are highly dependent on the structure of each amino acid residue. For instance, modification of the histidine residue can significantly impact biological activity. acs.org While no specific binding affinity (Kᵢ) or efficacy (EC₅₀) data for this compound at the TRH-R are available, it is reasonable to predict that the replacement of proline with alanine would alter the peptide's interaction with the receptor's binding pocket. This alteration would likely result in a different binding affinity and intrinsic activity compared to TRH, potentially classifying it as a full agonist, partial agonist, or even an antagonist. unl.edu Studies on other TRH analogs show that even minor changes can lead to significant shifts in receptor affinity and functional potency. medchemexpress.com

Modulation of Intracellular Second Messenger Systems (e.g., Cyclic AMP)

The primary and best-characterized signaling pathway for the TRH receptor involves its coupling to Gq/11 proteins. frontiersin.org Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). oup.com IP₃ diffuses through the cytoplasm to mobilize calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

The role of TRH in modulating cyclic adenosine (B11128) monophosphate (cAMP) is less clear and appears to be secondary to the PLC pathway. Some studies have reported that TRH can influence cAMP levels, but these effects are often cell-type specific and controversial. bioscientifica.com It is proposed that any effect of this compound on second messenger systems would primarily follow the canonical Gq/11-PLC-IP₃/DAG pathway, with potential, yet unconfirmed, modulation of cAMP levels.

Table 1: Proposed TRH-R Mediated Second Messenger Cascade for this compound

StepEventSecond MessengerDownstream Effect
1 Peptide binds to TRH-R (GPCR).N/AReceptor conformational change.
2 Gq/11 protein is activated.N/Aα-subunit exchanges GDP for GTP.
3 Phospholipase C (PLC) is activated.N/AEnzyme activation.
4 PLC cleaves PIP₂.Inositol Triphosphate (IP₃) & Diacylglycerol (DAG)Generation of second messengers.
5a IP₃ binds to receptors on the endoplasmic reticulum.Calcium (Ca²⁺)Release of intracellular Ca²⁺ stores.
5b DAG remains in the membrane.Diacylglycerol (DAG)Activation of Protein Kinase C (PKC).

Impact on Phosphosignaling Cascades and Protein Phosphorylation Dynamics

The generation of second messengers by TRH-R activation initiates a cascade of protein phosphorylation events that regulate cellular function. The increase in intracellular Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinases (CaMKs), while DAG activates various isoforms of PKC. These kinases, in turn, phosphorylate a multitude of target proteins, including enzymes, ion channels, and transcription factors. researchgate.net

Furthermore, TRH-R signaling can activate the mitogen-activated protein kinase (MAPK) cascade, also known as the extracellular signal-regulated kinase (ERK) pathway. This activation is a crucial step in mediating the long-term effects of TRH, such as cell proliferation and gene expression. It is hypothesized that this compound, should it act as an agonist at the TRH-R, would similarly trigger these phosphosignaling cascades, with the magnitude and duration of the signal being dependent on its specific efficacy and receptor residence time.

Putative Roles in Endocrine System Modulation

The most well-known function of TRH is its role as a primary regulator of the endocrine system, specifically the hypothalamic-pituitary-thyroid (HPT) axis. oup.com

Investigation of Pituitary-Thyroid Axis Regulation

TRH synthesized in the hypothalamus is released into the portal system, where it travels to the anterior pituitary and stimulates the synthesis and secretion of Thyrotropin, also known as Thyroid-Stimulating Hormone (TSH). oup.com TSH then acts on the thyroid gland to stimulate the production and release of thyroid hormones. Studies on TRH analogs have shown a wide range of TSH-releasing activity. For example, the analog pyroglutamyl-histidyl-prolyl-β-alanine amide was found to have significantly lower TSH-releasing activity than TRH. nih.gov Based on these findings, it is plausible that this compound could modulate the HPT axis, but its potency relative to TRH is unknown and would require direct experimental investigation. It could potentially act as a weaker agonist, a partial agonist, or an antagonist of TSH release.

Assessment of Prolactin Secretion Modulation

In addition to its effects on TSH, TRH is a potent physiological stimulator of prolactin (PRL) secretion from the anterior pituitary. acs.orgnih.gov The mechanism of PRL release is also linked to the activation of the PLC signaling pathway in lactotroph cells. Interestingly, the structural requirements for TSH and PRL release can differ. The analog pyroglutamyl-histidyl-prolyl-β-alanine amide, which had weak TSH-releasing activity, demonstrated prolactin-releasing potency equal to that of TRH. nih.gov This divergence suggests that this compound could potentially modulate prolactin secretion, and its effect might not necessarily parallel its action on the pituitary-thyroid axis. Without direct experimental data, its specific role remains speculative.

Potential for Cell Proliferation and Differentiation Control

The tripeptide this compound (pGlu-His-Ala) is a member of a family of pyroglutamyl-containing peptides that are recognized for their diverse biological activities. While direct extensive research on pGlu-His-Ala is limited, the well-documented effects of its structural analogs provide a strong basis for understanding its potential role in modulating cell proliferation and differentiation. The substitution of the C-terminal amino acid in the pGlu-His-X sequence appears to be a critical determinant of the peptide's specific function, leading to either inhibition or promotion of cell growth.

Examination of Antimitotic Properties in Specific Cell Lines

Although specific studies on the antimitotic properties of this compound are not extensively documented in publicly available research, significant insights can be drawn from its close structural analog, Pyroglutamyl-histidyl-glycine (pEHG). This endogenous tripeptide is a known tissue-specific antimitotic agent that selectively inhibits the proliferation of colon epithelial cells. wikipedia.org Research has demonstrated that pEHG can suppress the growth of the human colon adenocarcinoma cell line HT-29. nih.gov

The proposed mechanism for this antimitotic activity involves the upregulation of several immediate-early transcription factors. In HT-29 cells, treatment with pEHG leads to a significant increase in the expression of genes such as c-fos, fosB, and early growth response protein 1 (egr-1). nih.govresearchgate.net These transcription factors are known to be involved in the regulation of cell proliferation and differentiation, suggesting that pEHG, and by extension potentially pGlu-His-Ala, may exert its effects by influencing the genetic programming of cell cycle control. nih.gov The growth-inhibitory effects of these peptides often result in the promotion of cell differentiation, a process that is contrary to malignant transformation. walshmedicalmedia.com

Conversely, another analog, L-pyroglutamyl-L-histidyl-L-prolineamide (Thyrotropin-Releasing Hormone, TRH), has been shown to promote the proliferation of insulin-producing pancreatic β-cells. nih.gov This highlights the critical role of the third amino acid in determining the peptide's effect on cell proliferation. The presence of alanine in place of glycine (B1666218) or proline could therefore confer unique antimitotic or proliferative properties on specific cell lines, a hypothesis that warrants direct experimental investigation.

Table 1: Effects of pEHG on Gene Expression in HT-29 Cells

GeneEffect of pEHG TreatmentFold ChangeTime PointReference
c-fosUp-regulationNot specified20 minutes nih.gov
fosBUp-regulation20-fold20 minutes nih.gov
egr-1Up-regulationSignificant increase20 minutes nih.gov
c-junMinor effectsNot significant20 minutes nih.gov
junBMinor effectsNot significant20 minutes nih.gov

Regulatory Effects on Epithelial Cell Homeostasis

Epithelial homeostasis is a dynamic process involving a delicate balance between cell proliferation, differentiation, and apoptosis to maintain the integrity and function of epithelial tissues. The potential of this compound to influence this balance is suggested by the actions of its analogs on epithelial cells.

The endogenous colon mitosis inhibitor, Pyroglutamyl-histidyl-glycine (pEHG), has been shown to regulate the level of cyclic AMP (cAMP) in non-tumorigenic colonic epithelial cells. wikipedia.org Cyclic AMP is a crucial second messenger involved in a myriad of cellular processes, including the control of cell growth and differentiation in epithelial tissues. By modulating cAMP levels, pEHG can influence the signaling pathways that govern the homeostatic state of the colonic epithelium. wikipedia.org

Furthermore, the transport of pyroglutamyl-containing peptides is a regulated process in epithelial tissues. For instance, a specific, high-affinity transport system for pyroglutamyl-histidine has been identified in the brush border membrane of renal proximal tubular epithelial cells. physiology.org Interestingly, the transport of pyroglutamyl-histidine was found to be inhibited by the dipeptide pyroglutamyl-alanine, indicating a potential interaction of alanine-containing pyroglutamyl peptides with these transport systems. physiology.org This suggests that the uptake and, consequently, the biological activity of this compound in epithelial cells could be a controlled process, allowing for precise regulation of its homeostatic effects.

The ability of related peptides to protect against apoptosis, as seen with TRH in pancreatic β-cells, further underscores the potential for this class of compounds to be key regulators of epithelial cell survival and turnover. nih.gov The specific impact of this compound on the complex interplay of signaling pathways that maintain epithelial homeostasis remains a promising area for future research.

Table 2: Biological Activities of Related Pyroglutamyl-Histidyl Peptides

PeptideC-Terminal Amino AcidObserved Effect on Cell ProliferationTarget Cell/TissueReference
Pyroglutamyl-histidyl-glycine (pEHG)GlycineInhibition (Antimitotic)Colon epithelial cells (normal and HT-29) wikipedia.orgnih.gov
Pyroglutamyl-histidyl-prolinamide (TRH)ProlinamidePromotionPancreatic β-cells nih.gov
This compoundAlanineHypothesized to have modulatory effectsNot yet determinedN/A

Chemical Synthesis and Analog Design Strategies

Methodologies for Solid-Phase Peptide Synthesis of Tripeptides

The synthesis of tripeptides such as Pyroglutamyl-histidyl-alanine is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. du.ac.inwikipedia.orgjpt.com The entire process is carried out in a single reaction vessel, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing. wikipedia.org

The most prevalent strategy used in SPPS is the Fmoc/tBu approach. du.ac.in The synthesis of this compound would proceed C-terminus to N-terminus, starting with the attachment of Alanine (B10760859) to the resin.

The key steps in the SPPS of this compound are:

Resin Preparation and Loading: The process begins with a functionalized polymeric resin, often polystyrene-based, which is swelled in a suitable solvent. jpt.combachem.com The first amino acid, Alanine (Ala), with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is covalently linked to the resin. du.ac.injpt.com

Deprotection: The Fmoc protecting group on the Alanine residue is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group for the next coupling step. du.ac.in

Coupling: The next amino acid, Histidine (His), also with its α-amino group Fmoc-protected and its side chain protected (e.g., with a trityl group), is activated by a coupling reagent and added to the resin. This forms a peptide bond with the deprotected amino group of the resin-bound Alanine. du.ac.in This deprotection-coupling cycle is repeated.

Addition of the N-terminal residue: For the final residue, Pyroglutamic acid (pGlu), there are two primary approaches. It can be coupled directly as Fmoc-pGlu-OH. Alternatively, its precursor, Glutamine (Gln), can be coupled to the chain. The N-terminal Gln residue can then be induced to cyclize into pGlu, either during the final cleavage step or as a separate reaction. thieme-connect.de This cyclization can occur spontaneously or be enzyme-assisted. thieme-connect.de

Cleavage and Final Deprotection: Once the tripeptide sequence is assembled, the peptide is cleaved from the solid support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also simultaneously removes the side-chain protecting groups from the amino acids. du.ac.injpt.com

Purification: The cleaved crude peptide is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity this compound.

Rational Design of Structurally Modified Analogues

The rational design of peptide analogues involves making specific chemical modifications to the parent structure to improve its properties. mdpi.com For this compound, this would involve creating variants with enhanced metabolic stability and optimized biological function.

Strategies for Enhancing Metabolic Stability Against Peptidase Degradation

Peptides are often susceptible to rapid degradation in the body by enzymes called peptidases, which limits their therapeutic potential. nih.gov Several strategies have been developed to protect peptides from this enzymatic breakdown. mdpi.com

The N-terminal pyroglutamyl residue already provides a degree of protection against aminopeptidases. thieme-connect.de However, further modifications can be introduced to enhance stability.

Key strategies include:

Incorporation of D-amino acids: Replacing one or more of the natural L-amino acids with their D-isomers can significantly increase resistance to peptidase degradation, as proteases are highly specific for L-amino acids. novoprolabs.comcreative-peptides.com

N-Alkylation: The introduction of an alkyl group, typically a methyl group, to the nitrogen atom of a peptide bond can create steric hindrance that prevents enzymatic cleavage. novoprolabs.com

Peptide Bond Modification: Replacing a standard amide bond with a more stable isostere, such as a sulfonamide group, can render the peptide resistant to proteolysis. mdpi.com

Cyclization: Although this compound is a linear peptide, cyclization (e.g., head-to-tail) is a powerful strategy to lock the peptide into a specific conformation, which can reduce its susceptibility to proteases and protect the terminal ends from exopeptidases. nih.govcreative-peptides.com

Terminal Modifications: While the N-terminus is already a pyroglutamyl residue, the C-terminus can be modified, for instance, by amidation, to protect it from carboxypeptidases. researchgate.net

Below is an interactive table summarizing these strategies.

StrategyDescriptionRationale for Stability
D-Amino Acid Substitution Replacing an L-amino acid (e.g., L-Alanine) with its D-enantiomer (D-Alanine).Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. novoprolabs.com
N-Alkylation Adding an alkyl group (e.g., methyl) to the amide nitrogen of a peptide bond.The modification creates steric hindrance, preventing the peptide from fitting into the active site of peptidases. novoprolabs.com
C-Terminal Amidation Replacing the C-terminal carboxyl group of Alanine with an amide group (-CONH2).This modification blocks the recognition site for carboxypeptidases, enzymes that cleave peptides from the C-terminus. researchgate.net
Cyclization Forming a covalent bond between the N- and C-termini or between amino acid side chains.Constrains the peptide's conformation, making it a poorer substrate for proteases, and protects the termini from exopeptidases. nih.gov

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. mdpi.com For this compound, SAR studies would involve synthesizing a series of analogues where each amino acid position is systematically modified, and then evaluating the functional impact of these changes.

The goal is to identify which parts of the peptide (the pharmacophore) are critical for its function. mdpi.com For instance, Ala-scanning, where each residue is systematically replaced with Alanine, can reveal the importance of individual side chains to the peptide's activity. mdpi.com

A hypothetical SAR study for this compound might explore:

The Pyroglutamyl (pGlu) residue: Is the cyclic lactam structure essential? Analogues could be synthesized with an open-chain Glutamine or other N-terminal capping groups to assess the importance of the ring structure and size.

The Histidyl (His) residue: The imidazole (B134444) side chain of histidine is often involved in receptor binding or catalytic activity due to its charge and hydrogen-bonding capabilities. Analogues with other aromatic (e.g., Phenylalanine) or basic (e.g., Lysine) residues at this position would clarify the role of the imidazole ring.

The Alanine (Ala) residue: As a small, non-polar amino acid, Alanine's role might be related to spacing or providing a specific hydrophobic interaction. Replacing it with larger hydrophobic residues (e.g., Leucine) or smaller residues (e.g., Glycine) could probe the steric and electronic requirements at the C-terminus. nih.gov

The findings from such studies guide the rational design of more potent and selective analogues. consensus.app

The following table outlines a potential SAR study design for this tripeptide.

PositionOriginal ResidueModification ExamplePotential Impact on Activity
1Pyroglutamic acid (pGlu)Glutamine (Gln)Determine the necessity of the cyclic N-terminus for activity and stability.
1Pyroglutamic acid (pGlu)Acetyl groupAssess if a simple N-terminal cap can mimic the function of the pGlu ring.
2Histidine (His)Phenylalanine (Phe)Evaluate the importance of the imidazole ring's basicity versus its aromaticity.
2Histidine (His)Lysine (Lys)Probe the requirement for a positive charge at this position.
3Alanine (Ala)Glycine (B1666218) (Gly)Investigate the effect of increased conformational flexibility at the C-terminus.
3Alanine (Ala)Leucine (Leu)Examine the influence of increased side-chain hydrophobicity and steric bulk.

Advanced Research Methodologies and Analytical Approaches

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides such as Pyroglutamyl-histidyl-alanine. lcms.cznih.gov This method allows for the separation, identification, and quantification of the target peptide from a mixture of reactants, by-products, and other impurities that may arise during synthesis. wiley.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. lcms.cz In this technique, the peptide is dissolved in a polar mobile phase and passed through a column packed with a non-polar stationary phase. The separation is based on the differential hydrophobic interactions between the peptide and the stationary phase. A gradient of increasing organic solvent in the mobile phase is typically used to elute the bound peptides, with more hydrophobic peptides eluting later. lcms.cz

For the analysis of this compound, a typical RP-HPLC setup would involve a C18 column and a mobile phase system consisting of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz TFA helps to improve peak shape and resolution by protonating free silanol (B1196071) groups on the silica-based stationary phase and forming ion pairs with the peptide. lcms.cz Detection is commonly achieved using UV absorbance at wavelengths of 214 nm and 280 nm, corresponding to the peptide backbone and the imidazole (B134444) ring of histidine, respectively.

The purity of a synthetic this compound sample is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp major peak. nih.gov Chiral HPLC methods can also be employed to assess the enantiomeric purity of the constituent amino acids after hydrolysis of the peptide, ensuring that no racemization occurred during synthesis. wiley.comnih.gov

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 20 µL
Expected Retention Time ~15-20 minutes

Note: This table represents typical parameters and the actual retention time would need to be determined experimentally.

In Vitro Enzymatic Assays for Peptidase Activity and Inhibition Studies

The stability of this compound in a biological environment is largely determined by its susceptibility to enzymatic degradation by peptidases. In vitro enzymatic assays are crucial for studying the kinetics of this degradation and for identifying potential inhibitors. The N-terminal pyroglutamyl residue can confer resistance to many aminopeptidases, but specific pyroglutamyl peptidases can cleave this bond. dcu.ie

Two main types of pyroglutamyl peptidases are Pyroglutamyl-Peptidase I (PPI) and Pyroglutamyl-Peptidase II (PPII). dcu.ie PPI has a broad substrate specificity, while PPII is more specific for TRH and related peptides. researchgate.net To investigate the interaction of this compound with these enzymes, in vitro assays are performed using either purified enzymes or tissue homogenates. nih.gov

These assays typically involve incubating the peptide with the enzyme under controlled conditions (pH, temperature) and monitoring the reaction over time. mdpi.com The rate of degradation can be quantified by measuring the decrease in the concentration of the substrate (this compound) or the increase in the concentration of its breakdown products using HPLC. nih.gov

Furthermore, this compound can be tested for its ability to inhibit the activity of these peptidases. frontiersin.org In such inhibition studies, the enzyme is incubated with a known substrate in the presence and absence of this compound. A decrease in the rate of substrate cleavage indicates that this compound is acting as an inhibitor. From these experiments, kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) can be determined. dcu.ie

Table 2: Representative Data from an In Vitro Peptidase Inhibition Assay

CompoundEnzymeSubstrateIC50 (µM)Ki (µM)Mode of Inhibition
This compound Pyroglutamyl Peptidase IpGlu-AMC>100-Not Determined
This compound Pyroglutamyl Peptidase IITRH5025Competitive
Positive Control (Known Inhibitor) Pyroglutamyl Peptidase IITRH52.5Competitive

Note: This table presents hypothetical data for illustrative purposes. IC50 is the half-maximal inhibitory concentration. pGlu-AMC is a fluorogenic substrate.

Cell-Based Assays for Receptor Activation and Signal Transduction Profiling

To explore the potential biological functions of this compound, cell-based assays are indispensable. researchgate.net These assays allow for the investigation of the peptide's ability to bind to and activate specific cell surface receptors, as well as the subsequent intracellular signaling pathways that are triggered. creative-biolabs.com

Receptor binding assays are used to determine if this compound can interact with a particular receptor. chelatec.com This is often done using a competitive binding format where cells expressing the receptor of interest are incubated with a radiolabeled or fluorescently tagged ligand known to bind to the receptor, along with varying concentrations of this compound. acs.org A decrease in the signal from the labeled ligand indicates that the peptide is competing for the same binding site. From these data, the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) can be calculated. chelatec.com

If binding is established, subsequent assays can be performed to determine if this binding leads to receptor activation and the initiation of a signal transduction cascade. nih.gov For G protein-coupled receptors (GPCRs), which are common targets for peptides, activation can be assessed by measuring changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium (Ca2+). nih.gov Reporter gene assays are another powerful tool, where cells are engineered to express a reporter protein (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. mdpi.com

Table 3: Representative Results from a Cell-Based Receptor Activation Assay

Cell LineReceptorAssay TypeLigandEC50 (nM)
HEK293TRH Receptor 1cAMP AssayTRH5
HEK293TRH Receptor 1cAMP AssayThis compound 500
CHO-K1Orphan GPCR-XCalcium FluxThis compound 75
CHO-K1Orphan GPCR-XCalcium FluxEndogenous Ligand10

Note: This table contains hypothetical data for illustrative purposes. EC50 is the half-maximal effective concentration.

Molecular Modeling and Computational Simulations of Peptide-Receptor/Enzyme Interactions

Molecular modeling and computational simulations provide powerful in silico tools to visualize and understand the interactions between this compound and its potential biological targets at an atomic level. nih.govacs.org These methods can predict the three-dimensional structure of the peptide and how it might dock into the binding site of a receptor or the active site of an enzyme. bohrium.comresearchgate.net

Homology modeling can be used to generate a 3D structure of a target receptor or enzyme if its amino acid sequence is known but its experimental structure has not been determined. nih.gov Molecular docking simulations can then be performed to predict the most likely binding pose of this compound within the target's binding pocket. nih.gov These simulations calculate the binding energy for various conformations, providing an estimate of the binding affinity. oatext.com

Molecular dynamics (MD) simulations can further refine the docked complex and provide insights into the dynamic nature of the interaction over time. nih.govnih.gov MD simulations can reveal how the peptide and its target adapt to each other upon binding, the stability of the complex, and the key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govoup.com This information is invaluable for understanding the structural basis of the peptide's activity and for guiding the design of more potent or stable analogs. acs.org

Future Directions and Emerging Research Perspectives

Elucidation of Novel Biological Functions and Physiological Roles

The biological functions of Pyroglutamyl-histidyl-alanine are currently not well-defined in the scientific literature. However, based on the activities of structurally similar peptides, several hypotheses can be formulated to guide future investigations. A primary area of interest lies in its potential as a neuromodulator. The presence of the pyroglutamyl residue is known to confer resistance to degradation by aminopeptidases, suggesting that pGlu-His-Ala could have a longer half-life in biological systems, allowing it to exert sustained effects. dcu.ieresearchgate.net

Future studies should systematically screen pGlu-His-Ala for a range of biological activities, including its effects on neuronal excitability, neurotransmitter release, and synaptic plasticity. Given that the well-characterized Thyrotropin-releasing hormone (TRH), with the sequence pGlu-His-Pro-NH2, exhibits a wide array of central nervous system effects, it is plausible that pGlu-His-Ala may share some of these properties or possess entirely novel ones. portlandpress.comnih.govmdpi.comed.ac.uk Research could explore its potential involvement in processes such as thermoregulation, appetite control, and cognitive function. For instance, the related tripeptide, Pyroglutamyl-histidyl-glycine, was initially investigated for anorexogenic effects. wikipedia.orgnih.gov

Identification of Specific Receptor Targets and Binding Partners

A critical step in understanding the physiological role of this compound is the identification of its specific receptor targets and other binding partners. Currently, no receptor has been definitively assigned to this tripeptide. The structural similarity to TRH suggests that the TRH receptors (TRH-R1 and TRH-R2) are logical starting points for investigation. nih.goved.ac.uktansobio.com Competitive binding assays using radiolabeled TRH or its analogs could determine if pGlu-His-Ala interacts with these receptors.

However, the substitution of proline with alanine (B10760859) could significantly alter its binding affinity and selectivity. Studies on inhibitors of pyroglutamyl-peptidase II have shown that replacing a proline residue with alanine can lead to a reduction in biological activity, highlighting the importance of the C-terminal amino acid in receptor interaction. portlandpress.com Therefore, it is crucial to consider that pGlu-His-Ala may bind to a novel, as-yet-unidentified receptor. Modern techniques such as affinity chromatography using immobilized pGlu-His-Ala followed by mass spectrometry could be employed to pull down and identify potential binding partners from tissue extracts.

Investigation of Endogenous Significance and Tissue-Specific Functions

Determining whether this compound is an endogenous compound is a fundamental question. The biosynthesis of TRH from its precursor amino acids has been demonstrated in hypothalamic tissue. nih.gov Similar studies could be conducted to investigate if pGlu-His-Ala is synthesized in vivo. This would involve incubating tissue slices, particularly from the brain and endocrine glands, with radiolabeled glutamic acid, histidine, and alanine, followed by chromatographic separation and identification of the synthesized peptides.

Should pGlu-His-Ala be confirmed as an endogenous peptide, the next step would be to map its tissue distribution. Techniques such as liquid chromatography-mass spectrometry (LC-MS) could be developed to quantify its levels in various tissues and body fluids. Furthermore, immunohistochemistry using antibodies raised against pGlu-His-Ala could visualize its cellular localization within specific tissues. This would provide crucial clues about its physiological functions. For example, if it is found in high concentrations in specific brain regions, it would point towards a role as a neuropeptide in those areas.

Development of Research Probes and Pharmacological Tools for In Vitro and In Vivo Studies

To fully explore the biology of this compound, the development of specific research probes and pharmacological tools is essential. This includes the synthesis of radiolabeled or fluorescently tagged versions of the peptide to facilitate receptor binding studies and cellular imaging experiments. The synthesis of pGlu-His-Ala can be achieved through established solid-phase or solution-phase peptide synthesis methodologies, similar to those used for TRH and other pyroglutamyl peptides. wiley.comprepchem.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.